1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine
Description
1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl-chloropyridinyloxy group and a methylpiperazine moiety.
Properties
IUPAC Name |
1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpyridin-4-yl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O/c1-11-15(14(3-4-22-11)25-7-5-24(2)6-8-25)26-16-13(18)9-12(10-23-16)17(19,20)21/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMACWQDKRIOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation of Pyridine Derivatives
The introduction of the trifluoromethyl group at the 5-position of pyridine is achieved via halogen exchange using anhydrous hydrogen fluoride (HF) and metal halide catalysts. As demonstrated in US4650875A, 2-chloro-5-(trichloromethyl)pyridine reacts with HF under superatmospheric pressure (5–1,200 psig) and elevated temperatures (150–250°C) in the presence of FeCl₃ or FeF₃ catalysts. This method yields 2-chloro-5-(trifluoromethyl)pyridine with >90% purity after fractional distillation.
Chlorination at the 3-Position
Subsequent chlorination at the 3-position employs phosphorus oxychloride (POCl₃) under reflux conditions. ChemicalBook documents the reaction of 3-(trifluoromethyl)pyridine 1-oxide with POCl₃ in 1,2-dichloroethane at -30°C to -20°C, followed by neutralization with triethylamine to yield 2-chloro-3-(trifluoromethyl)pyridine. Liquid chromatography confirms a 50.34% yield of the desired product alongside 25.34% of the 5-trifluoromethyl isomer, necessitating careful purification via solvent extraction.
Synthesis of 2-Methyl-4-chloropyridine
Methylation and Chlorination Sequence
The 2-methyl-4-chloropyridine intermediate is synthesized through Friedel-Crafts alkylation of 4-chloropyridine using methyl chloride in the presence of AlCl₃. Alternative routes involve the reaction of 2-methylpyridine with chlorine gas at 80–100°C, selectively substituting the 4-position due to the directing effect of the methyl group. Fractional distillation under reduced pressure (5–10 mmHg) isolates the product with a boiling point of 136–140°C.
Ether Bond Formation: Coupling Pyridinyloxy Components
Nucleophilic Aromatic Substitution
The ether linkage between 3-chloro-5-(trifluoromethyl)-2-pyridinol and 2-methyl-4-chloropyridine is established via nucleophilic substitution. A suspension of sodium carbonate in a polar aprotic solvent (e.g., DMF or DMSO) facilitates deprotonation of the pyridinol, enabling attack on the 4-chloro position of the methylpyridine. US2606906A reports analogous reactions using bromopyridine and piperazine at reflux temperatures (125–135°C) with a 70% yield after distillation. For the target compound, optimizing the base (e.g., K₂CO₃ vs. NaH) and solvent (e.g., DMF vs. acetonitrile) is critical to minimize side reactions.
Optimization Challenges and Alternative Pathways
Competing Isomer Formation
Chlorination and trifluoromethylation steps risk regioisomer formation, as observed in the 25.34% yield of 2-chloro-5-(trifluoromethyl)pyridine alongside the desired 3-chloro isomer. Selective crystallization using hexane/ethyl acetate mixtures improves isomer separation.
Catalyst Selection in Trifluoromethylation
FeCl₃ vs. FeF₃ catalysts influence reaction rates and byproduct profiles. FeF₃ reduces HCl byproduct formation but requires higher pressures (200–300 psig).
Chemical Reactions Analysis
1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromic acid, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions often employ agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents include halogens, hydroxyl groups, or alkyl groups, and conditions vary depending on the desired product. Major products include derivatives with modified functional groups that enhance or alter the compound's properties.
Scientific Research Applications
The compound finds extensive use in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the study of chemical reaction mechanisms and kinetics.
Biology: It is utilized in the development of probes and ligands for studying biological systems, particularly in enzyme inhibition and receptor binding studies.
Industry: It is used in the development of specialty chemicals and materials, contributing to advancements in areas like polymer science and material engineering.
Mechanism of Action
The mechanism of action of 1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine involves interaction with specific molecular targets. Its effects are mediated through binding to enzymes or receptors, altering their activity or function. The pathways involved often include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, blocking substrate binding or catalytic activity.
Receptor Binding: It may interact with cellular receptors, triggering or blocking signal transduction pathways.
These interactions lead to various biological effects, contributing to its potential as a therapeutic agent.
Comparison with Similar Compounds
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6)
- Structure: Replaces the pyridinyloxy-methylpyridine scaffold with a thiophene-linked butanone group.
- Synthesis : Prepared via coupling of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with 4-(2-thienyl)butyric acid using HOBt/TBTU, yielding 87% .
- Activity : Demonstrates potent enzyme inhibition (specific target undisclosed in evidence), likely due to the thiophene’s aromatic interactions and the trifluoromethyl group’s metabolic stability .
1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine (CAS 303150-12-1)
- Structure : Incorporates a thiazole ring instead of the pyridinyloxy group.
- Properties : Discontinued commercial availability suggests challenges in synthesis or efficacy . The thiazole moiety may enhance binding to sulfur-rich active sites but reduce solubility compared to oxygen-containing analogs .
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6)
- Structure : Substitutes the methylpyridine group with a trifluoromethylphenyl-carboxamide.
- Commercial availability indicates robust synthetic protocols .
Functional Group Impact on Bioactivity
- Trifluoromethyl (CF₃) : Enhances metabolic stability and electron-withdrawing effects, critical for binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .
- Piperazine : Modulates solubility and conformational flexibility; methyl substitution reduces basicity compared to unsubstituted piperazines .
Case Study: Piperazine-Based CCR5 Antagonists
Sch-350634, a piperidine-piperazine hybrid, shares structural motifs with the target compound. Its optimization for oral bioavailability (e.g., rat: 90%) highlights the importance of balancing lipophilic (CF₃) and polar (piperazine) groups . In contrast, the target compound’s pyridinyloxy group may limit bioavailability due to increased molecular weight and rigidity .
Biological Activity
1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.754 g/mol. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances its chemical reactivity, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 370.754 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 467.0 ± 45.0 °C at 760 mmHg |
| Melting Point | Not available |
| LogP | 3.47 |
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including antiviral, anticancer, and antibacterial properties. The specific biological activities of this compound include:
- Antiviral Activity : Similar compounds have shown efficacy against various viral infections, particularly hepatitis C virus (HCV). For instance, derivatives with pyridine moieties have demonstrated significant inhibition of HCV NS5B RNA polymerase activity, with IC50 values as low as 0.35 μM .
- Anticancer Potential : The compound's structure suggests potential interactions with multiple targets in cancer cells. For example, compounds with piperazine rings have been associated with multitargeted tyrosine kinase inhibition, which is crucial in cancer therapy .
- Antibacterial Properties : Thiourea derivatives related to this compound have exhibited broad-spectrum antibacterial activity, which may be attributed to their ability to disrupt bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine and pyridine moieties significantly impact biological activity. For example:
- Substitution Effects : The introduction of different substituents on the pyridine rings alters the lipophilicity and electronic properties, influencing the overall efficacy against viral targets .
- Piperazine Modifications : Variations in the piperazine ring have been shown to enhance selectivity and potency against specific targets, indicating that careful design can lead to improved therapeutic profiles .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antiviral Efficacy : A study demonstrated that certain derivatives with similar structural features achieved EC50 values in the range of 0.09–1.32 μM against HCV, showcasing their potential as antiviral agents .
- Anticancer Activity : Another investigation highlighted that compounds featuring similar piperazine structures exhibited significant cytotoxicity against various cancer cell lines, emphasizing their potential for development into anticancer therapeutics .
- Mechanistic Studies : Research into the mechanism of action revealed that these compounds could inhibit key enzymes involved in viral replication and cancer cell proliferation, underscoring their multifaceted biological roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
